molecular formula C13H14FN3O2 B3100593 Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate CAS No. 137278-70-7

Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate

Cat. No.: B3100593
CAS No.: 137278-70-7
M. Wt: 263.27 g/mol
InChI Key: VJUSLCVJAVPQFJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate is a high-value chemical intermediate designed for research and development applications, strictly for laboratory use. This pyrazole derivative is part of a well-established class of compounds known for their versatility in medicinal chemistry. Its molecular structure, featuring an amino group and an ester moiety on the pyrazole core, makes it a versatile scaffold for constructing more complex molecules . Pyrazole carboxylates are frequently employed in pharmaceutical research as key precursors in the synthesis of potential therapeutic agents . Researchers utilize these building blocks to develop novel compounds for a range of biological targets. As a standard practice, this product is intended for use by qualified professionals in controlled laboratory environments. It is not intended for diagnostic, therapeutic, or personal use. For specific storage and handling instructions, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUSLCVJAVPQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165951
Record name Ethyl 5-amino-1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137278-70-7
Record name Ethyl 5-amino-1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137278-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate typically involves the reaction of 4-fluorobenzyl bromide with ethyl 5-amino-1H-pyrazole-4-carboxylate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Alcohol derivatives of the pyrazole compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Structural Differences
Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate 1: 4-Fluorobenzyl; 5: NH₂; 4: COOEt 249.24 153–154 Reference compound
Ethyl 5-amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate 1: 4-Nitrophenyl; 3: 4-Fluorophenyl 358.31 225–227 Nitro group at position 1; fluorophenyl at 3
Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate 1: 2,5-Difluorophenyl 267.23 Not reported Difluoro substitution on phenyl ring
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 1: Phenyl; 3: CF₃ 268.23 Not reported Trifluoromethyl group enhances lipophilicity
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 4: COOH (vs. COOEt) 235.21 Not reported Carboxylic acid instead of ester

Key Observations :

  • Electron-Withdrawing Groups : Nitro (e.g., compound 10a ) and trifluoromethyl groups increase molecular weight and polarity, often elevating melting points (e.g., 225–227°C for 10a vs. 153–154°C for the target compound).
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound enhances solubility in organic solvents compared to the carboxylic acid derivative .

Spectroscopic and Reactivity Differences

  • NMR Shifts: The 13C-NMR of compound 10a shows a fluorine-coupled carbon signal at δ 164.2 (C-F, J = 253.4 Hz), while the ester carbonyl appears at δ 163.05. Similar coupling patterns are expected in the target compound, though the benzyl group may induce distinct shielding effects. The amino group at position 5 contributes to nucleophilic reactivity, enabling condensations with ketones (e.g., synthesis of pyrazolo-pyrimidinones ).
  • Reactivity in Synthesis :

    • The ethyl ester group facilitates hydrolysis to carboxylic acids or conversion to amides. For example, the carboxamide derivative (11a ) is synthesized by replacing the ester with an amide, yielding a higher melting point (303–305°C).
    • In contrast, trifluoromethyl-substituted analogs exhibit enhanced metabolic stability due to the strong C-F bond.

Biological Activity

Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate, also known as CAS No. 138907-68-3, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features, including an amino group and a fluorinated phenyl moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C10H10FN3O2
  • Molecular Weight : 215.2 g/mol
  • CAS Number : 138907-68-3
  • Boiling Point : Not available

Biological Activity Overview

This compound has been studied for its potential anticancer, anti-inflammatory, and antioxidant activities. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition :
    • The compound showed a mean growth inhibition of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells, indicating its potential as an anticancer agent .
    • In contrast, it exhibited minimal toxicity towards normal fibroblast cells (GM-6114), with a growth percentage of 80.06% , suggesting a selective action against cancerous cells .
  • Mechanism of Action :
    • Docking studies indicated that the compound interacts with various targets involved in cancer proliferation pathways, including cyclooxygenase-2 (COX-2) . The binding affinity of the compound to COX-2 was measured at −7.86 kcal/mol , suggesting a strong interaction that could inhibit tumor growth.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Inhibition of Inflammatory Mediators :
    • The compound was noted for its ability to reduce the production of pro-inflammatory cytokines in vitro, although specific quantitative data were not provided in the reviewed literature .

Antioxidant Properties

Research indicates that this pyrazole derivative exhibits notable antioxidant activity:

  • Oxidative Stress Reduction :
    • This compound demonstrated effective scavenging activity against free radicals in various assays, contributing to its potential utility in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

SubstituentBiological Effect
Fluorine on phenyl ringEnhances anticancer activity
Amino group at position 5Contributes to selective toxicity towards cancer cells

The presence of different substituents at the N1 position of the pyrazole ring significantly affects the biological activity of related compounds, highlighting the importance of careful structural modifications in drug design .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar pyrazole derivatives, providing insights into their potential therapeutic applications:

  • A study on aminopyrazole-based compounds reported promising results regarding their antiproliferative effects across various cancer cell lines .
  • Another investigation highlighted the role of structural modifications in enhancing the potency and selectivity of pyrazole derivatives as kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines, followed by functionalization. Key steps include refluxing in ethanol/water with LiOH for hydrolysis . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 hydrazine:ester) and controlled reflux times (2–3 hours). Impurities like unreacted starting materials are removed via recrystallization in ethanol. Variations in solvent polarity (e.g., DMF vs. ethanol) significantly impact reaction kinetics and purity .

Q. Which spectroscopic techniques are critical for structural characterization of this pyrazole derivative?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons (e.g., NH2 at δ 5.8–6.2 ppm) and carbons (carboxylate C=O at ~165 ppm) .
  • X-ray crystallography : Resolves intermolecular hydrogen bonds (N–H···O) stabilizing the crystal lattice .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 293.1) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹) .

Q. How does the compound’s solubility and stability affect experimental design in biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility (logP ~2.5), necessitating DMSO or ethanol as co-solvents (<1% v/v to avoid cytotoxicity). Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C, but hydrolysis of the ester group occurs under alkaline conditions (pH >9). For cell-based assays, pre-formulation with cyclodextrins improves bioavailability .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole analogs in kinase inhibition?

  • Methodological Answer :

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl, CF3) or donating (e.g., OCH3) groups to modulate binding affinity. For example, 4-chloro analogs show 10-fold higher IC50 against EGFR kinase .
  • Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets. The 5-amino group forms hydrogen bonds with Asp831 in EGFR, while the fluorophenyl group engages in hydrophobic interactions .
  • In vitro profiling : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity (e.g., >90% inhibition for VEGFR2 vs. <30% for CDK2) .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Methodological Answer :

  • ADMET prediction : SwissADME predicts high intestinal absorption (HIA >80%) but moderate CYP3A4 inhibition (IC50 ~5 µM).
  • Metabolite identification : GLORYx predicts ester hydrolysis to 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylic acid as the primary metabolite, which may exhibit renal toxicity .
  • DEREK Nexus : Flags potential mutagenicity from the aniline moiety, requiring Ames test validation .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in IC50 values (e.g., 0.5 µM vs. 5 µM for PI3K inhibition) arise from assay conditions (e.g., ATP concentration, enzyme source). Standardization steps:

  • Use recombinant human enzymes (vs. cell lysates).
  • Include positive controls (e.g., LY294002 for PI3K).
  • Validate via orthogonal assays (e.g., Western blot for p-AKT suppression) .

Q. How is in vivo efficacy evaluated in disease models, and what pharmacokinetic parameters are prioritized?

  • Methodological Answer :

  • Xenograft models : Administer 50 mg/kg (oral) daily in nude mice with HT-29 colon tumors. Monitor tumor volume and plasma concentrations (Cmax ~8 µg/mL at 2 hours).
  • PK/PD modeling : Calculate AUC (≥40 µg·h/mL) and half-life (t1/2 ~4 hours) to optimize dosing schedules.
  • Tissue distribution : LC-MS/MS quantifies accumulation in liver and kidneys, requiring dose adjustments to mitigate off-target effects .

Key Research Challenges

  • Synthetic Scalability : Multi-step synthesis (4–6 steps) with <50% overall yield limits bulk production for preclinical studies .
  • Off-Target Effects : Fluorophenyl moiety binds serum albumin (>90% plasma protein binding), reducing free drug concentration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate

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